molecular formula C8H6ClN3O2 B2988086 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1936271-91-8

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2988086
CAS No.: 1936271-91-8
M. Wt: 211.61
InChI Key: DGWISGQTZXZQJV-UHFFFAOYSA-N
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Description

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative. The cyclization step is often achieved using acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Common reducing agents used in the industrial synthesis include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWISGQTZXZQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936271-91-8
Record name 5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
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